1-Chloro-4-methoxy-2,2-dimethylbutane
Description
1-Chloro-4-methoxy-2,2-dimethylbutane is a halogenated ether with the molecular formula C₇H₁₅ClO and a molecular weight of ~150.64 g/mol (exact value depends on isotopic distribution). Its structure features a chlorine atom at position 1, a methoxy group (-OCH₃) at position 4, and two methyl groups at position 2, creating a branched aliphatic chain. This structural complexity influences its physicochemical properties, such as reduced volatility compared to simpler chloroalkanes, and its reactivity in substitution or elimination reactions due to steric hindrance from the 2,2-dimethyl groups .
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C7H15ClO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
InChI Key |
ZBBAHXHAHSMNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2-dimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2-dimethylbutane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as aluminum chloride (AlCl3) can be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).
Major Products:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
1-Chloro-4-methoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxy-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in nucleophilic substitution and elimination reactions, respectively. These reactions can alter the compound’s structure and reactivity, leading to the formation of new products with different properties.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, altering the compound’s structure.
Elimination: The methoxy group can be removed under basic conditions, forming alkenes.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 1-chloro-4-methoxy-2,2-dimethylbutane with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Key Differences |
|---|---|---|---|---|
| This compound | C₇H₁₅ClO | ~150.64 | Branched chain with Cl, -OCH₃, 2,2-dimethyl | Higher steric hindrance, lower volatility |
| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | 122.59 | Linear chain with Cl and -OCH₃ | Lower molecular weight, higher polarity |
| 4-Chloro-2,2-dimethylbutane | C₆H₁₁Cl | 118.45 | Branched chain with Cl, no oxygen | Higher volatility, simpler reactivity |
| 4-Chloro-1,1-dimethoxybutane | C₆H₁₂ClO₂ | 166.61 | Two methoxy groups at position 1 | Enhanced polarity, distinct reactivity |
Key Observations :
- Volatility : The 2,2-dimethyl substituents in this compound reduce volatility compared to linear analogs like 1-chloro-4-methoxybutane. This is supported by gas-liquid chromatography (GLC) retention times for similar branched chloroalkanes (e.g., 4-chloro-2,2-dimethylbutane: 3.47 min vs. linear isomers: 3.9–4.3 min), where longer retention correlates with lower volatility .
- Polarity: The methoxy group increases polarity relative to non-oxygenated analogs (e.g., 4-chloro-2,2-dimethylbutane), enhancing solubility in polar solvents.
Biological Activity
1-Chloro-4-methoxy-2,2-dimethylbutane is a chemical compound that has garnered interest due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClO and a molecular weight of approximately 150.65 g/mol. The compound features a chloro group attached to a branched butane structure, which includes a methoxy group and two additional methyl groups. This structural configuration influences its reactivity and potential interactions with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways and cellular responses.
In Vitro Studies
Several studies have focused on the biological effects of this compound:
- Enzymatic Activity : A study explored the compound's effect on cytochrome P450 enzymes, which are crucial for drug metabolism. Results indicated that it could inhibit specific isoforms, suggesting potential implications for drug interactions and toxicity .
- Antimicrobial Activity : Preliminary tests demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The compound's effectiveness was assessed using standard disk diffusion methods, revealing significant inhibition zones compared to control groups .
- Cytotoxicity : In cell line studies, the compound showed varying levels of cytotoxicity depending on concentration and exposure time. IC50 values were determined, indicating the concentration at which 50% of cell viability was lost .
Case Studies
A notable case study involved the assessment of this compound's effects on mammalian cell lines:
- Study Design : Researchers treated human liver carcinoma cells (HepG2) with different concentrations of the compound over 24 hours.
- Results : The study found that higher concentrations led to increased apoptosis rates as measured by flow cytometry, suggesting that the compound may induce programmed cell death in cancer cells .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-Chloro-4-methoxybutane | Lacks additional methyl groups; different reactivity. |
| 1-Chloro-2,3-dimethylbutane | Lacks the methoxy group; alters chemical behavior. |
| 4-Methoxy-2,3-dimethylbutane | Lacks the chlorine atom; affects substitution pathways. |
This table highlights how the presence of specific functional groups in this compound contributes to its distinct biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
